18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol

HaloPROTAC Linker Length Optimization Targeted Protein Degradation

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol (CAS 1799506-18-5) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with the formula C₁₄H₂₉ClO₅ and a molecular weight of 312.83 g/mol. Structurally, it comprises a terminal 6-chlorohexyl moiety connected via a tetraethylene glycol (PEG4) spacer to a primary hydroxyl group (IUPAC: 2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanol), making it an essential building block for synthesizing chloroalkane-containing Proteolysis-Targeting Chimeras (HaloPROTACs).

Molecular Formula C14H29ClO5
Molecular Weight 312.83
CAS No. 1799506-18-5
Cat. No. B2917158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol
CAS1799506-18-5
Molecular FormulaC14H29ClO5
Molecular Weight312.83
Structural Identifiers
SMILESC(CCCCl)CCOCCOCCOCCOCCO
InChIInChI=1S/C14H29ClO5/c15-5-3-1-2-4-7-17-9-11-19-13-14-20-12-10-18-8-6-16/h16H,1-14H2
InChIKeyMNTPVKZTHKDPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol (CAS 1799506-18-5): A Monodisperse PEG4-Chlorohexyl Heterobifunctional Linker for HaloPROTAC Construction


18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol (CAS 1799506-18-5) is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative with the formula C₁₄H₂₉ClO₅ and a molecular weight of 312.83 g/mol . Structurally, it comprises a terminal 6-chlorohexyl moiety connected via a tetraethylene glycol (PEG4) spacer to a primary hydroxyl group (IUPAC: 2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethanol), making it an essential building block for synthesizing chloroalkane-containing Proteolysis-Targeting Chimeras (HaloPROTACs) [1]. Unlike polydisperse PEG reagents, this compound is a discrete oligomer with a defined chain length of four ethylene oxide units, enabling reproducible linker geometry in bifunctional degrader molecules.

Why Generic PEG Linker Substitution Risks HaloPROTAC Failure: The Criticality of PEG4 Spacer Length in 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol


In the HaloPROTAC system, linker length is not a passive variable but a conformational determinant that governs ternary complex formation between the E3 ligase, the target protein, and the degrader molecule [1]. Systematic linker-length studies in the foundational HaloPROTAC literature demonstrate that HaloPROTAC 1 (PEG1 linker) achieved less than 20% degradation of GFP-HaloTag7, while HaloPROTAC 2 (PEG5, 21-atom linker) improved degradation to nearly 70% at 2.5 µM, and HaloPROTAC 3 (PEG4, 16-atom linker) achieved a DC₅₀ of 19 nM with 90% maximal degradation at 625 nM—a >100-fold improvement in potency [2]. Substituting 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol (the PEG4-chlorohexyl building block for HaloPROTAC 3) with shorter (PEG2, PEG3) or longer (PEG5, PEG6) analogs would alter the spatial relationship between the chloroalkane HaloTag-binding moiety and the E3 ligase ligand, risking suboptimal ubiquitination geometry and reduced degradation efficiency.

Quantitative Differentiation Evidence for 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol (CAS 1799506-18-5) versus Closest Analogs


PEG4 Spacer Length (16-Atom Linker) Delivers Superior HaloPROTAC Degradation Potency Compared to PEG2, PEG3, and PEG5 Analogs

The foundational HaloPROTAC study by Buckley et al. (2015) provides a direct head-to-head comparison of degradation efficiency as a function of linker length. HaloPROTAC 1 (constructed from a PEG1-chlorohexyl building block) yielded <20% degradation of GFP-HaloTag7. HaloPROTAC 2, built from the PEG5 analog (21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol, CAS 1355956-01-2), achieved ~70% degradation at 2.5 µM. HaloPROTAC 3, constructed from 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol (the PEG4 building block), achieved a DC₅₀ of 19 nM and 90% maximal degradation (Dmax) at 625 nM [1]. This represents a >100-fold improvement in potency over the PEG5 variant. The optimal 16-atom linker length provided by the PEG4 spacer is consistent with broader PROTAC structure-activity relationship studies identifying 16 atoms as the ideal distance for productive ternary complex formation [2].

HaloPROTAC Linker Length Optimization Targeted Protein Degradation

Chlorohexyl Leaving Group Provides Optimal Balance of Reactivity and Aqueous Stability Versus Bromohexyl Analogs

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol terminates in a 6-chlorohexyl moiety that serves as the HaloTag-binding warhead in HaloPROTACs. The chloroalkane undergoes nucleophilic displacement by the engineered Asp106 residue in the HaloTag active site to form a covalent adduct [1]. While the corresponding 6-bromohexyl analog (if available) would exhibit faster SN2 kinetics due to the superior leaving-group ability of bromide (Br⁻ is approximately 10³–10⁴-fold more reactive than Cl⁻ in typical SN2 displacements [2]), this heightened reactivity increases susceptibility to premature hydrolysis in aqueous formulation and cell culture media, reducing effective concentration at the target. The chloro leaving group provides a kinetically attenuated yet sufficiently reactive warhead that maintains covalent HaloTag engagement while minimizing non-specific alkylation and hydrolytic degradation [3].

Nucleophilic Substitution HaloTag Binding Linker Stability

Terminal Hydroxyl Group Enables Selective Monofunctionalization and Orthogonal Conjugation Chemistry Versus Carboxyl-Terminated Analogs

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol features a terminal primary hydroxyl group that provides a single, well-defined reactive handle for further derivatization. This contrasts with the carboxyl-terminated analog, 21-Chloro-3,6,9,12,15-pentaoxahenicosanoic acid (Cl-C6-PEG4-O-CH2COOH, CAS 1799506-30-1, PROTAC Linker 4), which presents a carboxylic acid end-group . The hydroxyl group of the target compound permits orthogonal activation strategies: it can be selectively converted to a tosylate, mesylate, or activated NHS-carbonate for amine coupling, or oxidized to a carboxylic acid when desired, without competing with the chlorohexyl warhead [1]. The carboxyl analog, by contrast, is restricted to amide bond formation via carbodiimide-mediated coupling, which may be incompatible with acid-sensitive E3 ligase ligands or require additional protection/deprotection steps. The hydroxyl-to-carboxyl conversion adds one synthetic step but provides full flexibility in conjugation chemistry [2].

Heterobifunctional Linker E3 Ligase Conjugation PROTAC Synthesis

Monodisperse PEG4 Oligomer Provides Defined Hydrodynamic Radius and Reproducible Physicochemical Properties Versus Polydisperse PEG Reagents

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol is a discrete, monodisperse compound with exactly 4 ethylene oxide repeat units (molecular weight: 312.83 Da, exact mass: 312.1703517 Da) . In contrast, many commercially available PEG-chlorohexyl reagents are polydisperse mixtures (e.g., HO-PEG(n)-C6H12Cl where n represents an average with a distribution of chain lengths). Polydispersity introduces batch-to-batch variability in linker length, which directly propagates to variability in the E3-to-target-protein distance within the final PROTAC molecule [1]. The monodisperse nature of the target compound ensures that every PROTAC molecule constructed from it has an identical linker geometry, enabling reproducible degradation kinetics and interpretable structure-activity relationships. This is particularly critical for crystallographic studies of ternary complexes, where linker heterogeneity would preclude electron density resolution [2].

Monodisperse PEG Reproducibility Crystallography

Commercially Available 98% HPLC Purity from Multiple Vendors Ensures Reliable Synthesis of High-Potency HaloPROTAC Conjugates

18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol is available from multiple independent chemical suppliers at defined purity levels, with the highest verified purity specification reaching 98% by HPLC . This compares favorably to the shorter-chain analog 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol (HO-PEG2-(CH2)6-Cl, CAS 856372-59-3), which is typically offered at 95% purity , and the PEG3 analog (CAS 1355955-95-1) which is also supplied at 95% . The additional 3% purity difference for the PEG4 compound translates to lower levels of PEG-chain-length impurities that could generate truncated or extended linker byproducts during PROTAC assembly, improving the yield of the desired monodisperse conjugate. Higher purity also reduces the burden of post-synthetic purification of the final HaloPROTAC molecule.

Purity Vendor Comparison PROTAC Synthesis

C14 Chlorohexyl-PEG4 Architecture Matches the Empirically Validated 16-Atom Optimal PROTAC Linker Length Identified Across Multiple E3 Ligase Systems

Independent PROTAC optimization studies across diverse E3 ligase–target protein pairs have converged on 16 atoms as the optimal linker length for productive ternary complex formation and ubiquitination. A systematic study of estrogen receptor-α (ER-α)-targeting PROTACs demonstrated that a 16-atom linker yielded maximal degradation, with both shorter (12-atom) and longer (21-atom) linkers significantly reducing efficacy [1]. The PEG4-chlorohexyl architecture of 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol provides precisely 16 atoms between the terminal hydroxyl attachment point and the chloroalkane warhead (O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-CH2-CH2-CH2-CH2-Cl), positioning it at the established efficacy maximum for multiple PROTAC systems [2]. In contrast, the PEG2 analog (HO-PEG2-(CH2)6-Cl) provides only 12 atoms, and the PEG5 analog provides 20 atoms, both falling outside the empirically optimal range [3].

PROTAC Linker Design Ternary Complex Ubiquitination Efficiency

Optimal Procurement Applications for 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol (CAS 1799506-18-5) Based on Quantitative Differentiation Evidence


Synthesis of High-Potency HaloPROTAC Degraders Requiring Single-Digit Nanomolar DC₅₀ Values

Laboratories developing HaloPROTACs for chemical knockdown of HaloTag-fusion proteins should procure the PEG4-chlorohexyl alcohol building block as the linker component for HaloPROTAC 3-type degraders. Evidence from Buckley et al. (2015) demonstrates that the PEG4-derived 16-atom linker achieves a DC₅₀ of 19 nM against GFP-HaloTag7, and subsequent studies with HaloPROTAC-E (also PEG4-based) have achieved DC₅₀ values of 3–10 nM against SGK3 and VPS34 with >95% maximal degradation at 48 hours [1]. Substituting shorter or longer PEG linkers compromises this potency by at least one order of magnitude [2].

Construction of Monodisperse PROTAC Libraries with Defined Physicochemical Fingerprints for Patent Applications

Medicinal chemistry teams filing composition-of-matter patents on PROTAC conjugates require building blocks with zero chain-length dispersity to ensure that the claimed chemical structures correspond to a single molecular entity. The monodisperse nature of 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol (Đ_M = 1.00, exact mass 312.1703517 Da) satisfies this requirement, whereas polydisperse PEG alternatives introduce structural ambiguity that can weaken patent claims or trigger enablement rejections [1]. The defined PEG4 architecture also enables precise molecular modeling and computational prediction of ternary complex geometry [2].

Hydroxyl-Terminated Linker Platform for Diversified E3 Ligase Conjugation Strategies

Research groups synthesizing HaloPROTACs with non-canonical E3 ligase ligands (e.g., MDM2, IAP, cereblon variants with acid-labile functional groups) benefit from the hydroxyl terminus of the target compound, which permits activation to tosylate, mesylate, or NHS-carbonate intermediates without exposing the E3 ligand to acidic or strongly oxidizing conditions. This orthogonal activation flexibility is not available with pre-installed carboxyl-terminated analogs such as Cl-C6-PEG4-O-CH2COOH, which are limited to amide coupling [1]. The hydroxyl group also enables direct Mitsunobu coupling with phenolic E3 ligands, expanding the accessible chemical space [2].

Crystallography-Grade Ternary Complex Sample Preparation Requiring Homogeneous Linker Geometry

Structural biology groups pursuing high-resolution X-ray crystallography or cryo-EM structures of PROTAC-induced ternary complexes (E3 ligase–PROTAC–target protein) must use monodisperse linker building blocks to eliminate conformational heterogeneity arising from PEG chain-length variation. The discrete PEG4 spacer in the target compound ensures that all PROTAC molecules in the crystal have identical linker geometry, which is essential for resolving the electron density of the linker region [1]. Gadd et al. (2017) demonstrated that defined PEG linker length was critical for obtaining high-resolution ternary complex structures with VHL-based PROTACs [2].

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